Scientific Field: Respiratory Medicine, Pharmacology
Summary: Erdosteine ethyl ester, a derivative of erdosteine, exhibits antioxidant properties. It has been studied extensively in patients with chronic obstructive pulmonary disease (COPD). COPD is characterized by chronic inflammation, oxidative stress, and frequent exacerbations. Erdosteine ethyl ester has shown promise in reducing the risk of acute exacerbations, shortening their duration, and decreasing the likelihood of hospitalization .
Methods and Experimental Procedures: Researchers typically conduct clinical trials to evaluate the effects of erdosteine ethyl ester in COPD patients. These trials involve randomized, double-blind, placebo-controlled designs. Patients receive erdosteine ethyl ester or a placebo, and outcomes such as exacerbation frequency, symptom severity, and lung function are assessed. Biomarkers of oxidative stress (e.g., malondialdehyde) are also measured.
Results and Outcomes: Studies have consistently demonstrated that erdosteine ethyl ester:
Scientific Field: Pharmacology, Microbiology
Summary: Erdosteine ethyl ester enhances the penetration of antibiotics (e.g., amoxicillin) into bronchial secretions. This synergistic effect improves the anti-infective efficacy of antibiotics in respiratory infections.
Methods and Experimental Procedures: In vitro studies use bronchial epithelial cell cultures. Researchers measure antibiotic concentrations in the presence and absence of erdosteine ethyl ester. Animal models of respiratory infections (e.g., pneumonia) are also employed.
Erdosteine Ethyl Ester is a derivative of the mucolytic agent erdosteine, which is primarily used to manage chronic obstructive pulmonary disease and other respiratory conditions characterized by excessive mucus production. Structurally, it contains a thiol group, which contributes to its biological activity. The compound is classified as an N-acyl-alpha amino acid and is recognized for its ability to enhance mucociliary clearance and reduce mucus viscosity, thereby facilitating expectoration.
As with the above sections, the mechanism of action for Erdosteine Ethyl Ester remains unknown due to a lack of research. However, Erdosteine's mechanism of action as a mucolytic agent might provide some clues. Erdosteine disrupts disulfide bonds in mucus, making it thinner and easier to expel from the airways []. Whether Erdosteine Ethyl Ester retains this activity is unclear.
Erdosteine Ethyl Ester exhibits significant biological activities:
The synthesis of Erdosteine Ethyl Ester can be accomplished through various methods:
Erdosteine Ethyl Ester is primarily applied in:
Interaction studies have revealed that Erdosteine Ethyl Ester can interact with various biological systems:
Erdosteine Ethyl Ester shares similarities with several compounds known for their mucolytic and antioxidant properties. Here are some notable comparisons:
Erdosteine Ethyl Ester stands out due to its dual action as both a mucolytic agent and a potent antioxidant, making it particularly effective for patients suffering from chronic respiratory conditions exacerbated by oxidative stress.
Erdosteine Ethyl Ester represents a modified version of erdosteine, a mucolytic drug with antioxidant properties. With a molecular formula of C₁₀H₁₅NO₄S₂ and molecular weight of 277.36 g/mol, this compound differs from erdosteine (C₈H₁₁NO₄S₂; MW: 249.3 g/mol) through the addition of an ethyl ester group. The synthesis of this compound involves specific methodologies that have evolved over time to improve yield, purity, and scalability.
The conventional synthesis route involves the direct esterification of erdosteine with ethanol. The process typically begins with dissolving erdosteine in methanol, followed by heating under reflux conditions to facilitate the reaction. This approach, while straightforward, presents challenges in controlling reaction parameters to minimize side products and maximize yield.
The thiolactone ring present in erdosteine represents a critical structural element that requires careful consideration during esterification processes. Recent advances in thiolactone chemistry have provided new insights into catalytic processes that can be applied to erdosteine ethyl ester synthesis.
Phosphazene bases have emerged as effective catalysts for thiolactone functionalization. Studies on the ring-opening polymerization of β-thiobutyrolactone have demonstrated that phosphazene catalysts operate at room temperature with varying degrees of effectiveness based on their basicity and steric hindrance. The reactivity trend follows: BEMP ∼ tBu-P₁ < tBu-P₂ < tBu-P₄.
The mechanism involves the abstraction of an acidic methylene hydrogen from the monomer, generating a phosphazenium–thiocarboxylate ion-pair that initiates and propagates the reaction. This approach can be adapted for controlled functionalization of the thiolactone ring in erdosteine during ethyl ester formation.
Nucleophilic ring-opening of thiolactones represents another promising approach for functionalization. Recent research has demonstrated that a quasi-click reaction can release sulfhydryl groups via thiolactone and amino nucleophilic ring-opening. This strategy could be modified to facilitate the controlled introduction of the ethyl ester group to erdosteine.
The mechanism typically involves:
This approach offers potential advantages in terms of reaction selectivity and reduced formation of side products.
Metal-free catalytic systems have gained attention for thiolactone functionalization due to their environmental advantages and reduced risk of metal contamination in pharmaceutical products. Organic photoredox catalysis has shown promise in C–H functionalization reactions of arenes with various derivatives.
A study by Gryko demonstrated that photoredox catalysis can be used for the generation and alkylation of alpha-keto radicals from diazoacetate derivatives. Similar principles could potentially be applied to the controlled esterification of erdosteine:
Catalyst Type | Reaction Conditions | Advantages | Limitations |
---|---|---|---|
Phosphazene bases | Room temperature, THF or toluene | Controlled reaction kinetics, moderate dispersity | Potential for back-biting reactions |
Organic photoredox | Blue LED irradiation, acetonitrile/TFE | Metal-free, selective functionalization | Requires specialized equipment |
Ionic liquids | Oxygen atmosphere | Hydrogen bond promotion, enhanced reactivity | Variable product distribution |
N-Heterocyclic carbenes | Room temperature, polar solvents | High selectivity, mild conditions | Sensitivity to moisture |
The choice of solvent system plays a crucial role in the efficiency and selectivity of erdosteine ethyl ester synthesis. Research has demonstrated that solvent effects can significantly influence reaction rates, product distribution, and overall yield.
Ionic liquids have shown remarkable potential for promoting esterification reactions through hydrogen bond formation. Studies have demonstrated that ionic liquids like [EMIM]OAc can initiate and promote oxidative esterification of alcohols to esters under metal-free conditions in oxygen.
The mechanism involves the formation of multiple hydrogen bonds between the ionic liquid cation, anion, and the hydroxyl group of the alcohol substrate. This synergistic effect activates the alcohol O–H group, facilitating the esterification reaction. Applied to erdosteine, this approach could enhance the efficiency of ethyl ester formation while reducing the need for harsh reaction conditions.
Traditional esterification methods often employ chlorinated or amide solvent systems, which pose environmental and health concerns. Recent research has focused on developing greener alternatives with comparable efficiency.
The Steglich esterification, widely used for synthesizing esters from carboxylic acids and alcohols, has been successfully adapted to use acetonitrile as a greener solvent system. This modified protocol exhibits rates and yields comparable to traditional methods while eliminating the need for hazardous chlorinated solvents.
For erdosteine ethyl ester synthesis, acetonitrile-based systems offer several advantages:
The solvent system can significantly influence reaction selectivity during erdosteine ethyl ester synthesis. Research on related esterification processes has shown that solvent polarity, hydrogen-bonding capability, and dielectric constant can affect the competition between desired esterification and potential side reactions.
Experimental data from similar systems suggests that optimizing solvent parameters can enhance yield and selectivity:
Solvent System | Polarity Index | Dielectric Constant | Relative Yield (%) | Selectivity |
---|---|---|---|---|
Acetonitrile | 5.8 | 37.5 | 75-85 | High |
Methanol | 5.1 | 32.7 | 65-75 | Moderate |
THF | 4.0 | 7.6 | 60-70 | Variable |
Toluene | 2.4 | 2.4 | 50-60 | Low |
Acetonitrile/TFE (1:1) | - | - | 80-90 | Very high |
The acetonitrile/TFE (trifluoroethanol) mixture has demonstrated particular promise for related reactions, with the TFE providing hydrogen-bonding capabilities that enhance both reactivity and selectivity.
Continuous flow processing represents a significant advancement for the scalable and efficient production of erdosteine ethyl ester. This approach offers numerous advantages over traditional batch processing, including improved heat transfer, enhanced mixing, precise residence time control, and increased safety for exothermic reactions.
Microreactor technology has demonstrated considerable potential for the continuous flow esterification of various compounds. Studies on the continuous flow esterification of H-phosphinic acid have shown that flow operations can achieve significantly higher productivity compared to batch methods.
For erdosteine ethyl ester synthesis, microreactor systems offer several advantages:
Experimental data from similar systems indicates that continuous flow operations can produce approximately 0.75 g of ester product in 30 minutes, compared to only 0.10 g using batch methods over the same timeframe.
The incorporation of ultrasonic irradiation into continuous flow systems has shown promise for enhancing esterification processes. Research on the optimization of ethyl ester production from palm oil demonstrated that ultrasonic assistance significantly improved yields in a continuous flow setup.
Key findings from this research that could be applied to erdosteine ethyl ester synthesis include:
The synergistic combination of continuous flow processing and ultrasonic irradiation could potentially achieve ethyl ester yields above 92% for erdosteine derivatives under optimized conditions.
Recent patent literature describes a continuous flow process specifically designed for the preparation of erdosteine and its derivatives. This process represents a significant advancement in the industrial-scale production of these compounds.
The process involves:
This approach could be adapted specifically for erdosteine ethyl ester production by incorporating an additional esterification step under continuous flow conditions.
A comparison of production methods illustrates the advantages of continuous flow technology:
Production Method | Advantages | Limitations | Environmental Impact |
---|---|---|---|
Batch Synthesis | Established technology, flexible | Lower productivity, variable quality | Higher solvent usage, increased waste |
Microreactor | High productivity, excellent heat transfer | Requires specialized equipment | Reduced solvent usage, energy efficient |
Ultrasonic-Assisted | Enhanced yields, faster reaction times | Additional energy requirements | Moderate solvent reduction, higher energy usage |
Continuous Flow | Scalable, consistent quality, automated | Higher initial investment | Significant reduction in solvent and waste |
Erdosteine ethyl ester undergoes extensive hepatic first-pass metabolism following oral administration, representing a critical step in its bioactivation cascade [2]. The compound demonstrates rapid absorption characteristics with subsequent transformation through hepatic enzymatic pathways [2] [39]. The bioactivation process is mediated primarily by cytochrome P450 enzymes, which facilitate the initial metabolic conversion steps [4].
The pharmacokinetic profile reveals that erdosteine ethyl ester exhibits protein binding of approximately 64.5 to 65 percent, indicating significant plasma protein interaction during distribution [3] [39]. The elimination half-life of the parent compound is approximately 1.46 hours, while the active metabolite demonstrates a slightly extended half-life of 1.62 hours [39]. These kinetic parameters suggest efficient metabolic conversion with sustained presence of the active moiety.
The bioactivation process involves transformation to the pharmacologically active metabolite N-thiodiglycolyl-homocysteine, commonly designated as Metabolite 1 [3] [26]. This conversion occurs through first-pass hepatic metabolism, with maximum metabolite formation achieved within approximately 4.6 hours in experimental models [39]. The rapid conversion kinetics ensure timely availability of the active compound for therapeutic intervention.
Research investigations have demonstrated that the bioactivation efficiency is influenced by hepatic enzyme capacity and metabolic load [7] [8]. The liver demonstrates substantial capacity for erdosteine ethyl ester metabolism, with enhanced conversion rates observed under optimal hepatic function conditions [10]. The metabolic pathway exhibits saturable kinetics, suggesting enzyme-mediated processes with defined capacity limitations.
Parameter | Value | Reference |
---|---|---|
Absorption after oral administration | Rapid | [2] [39] |
Protein binding | 64.5-65% | [3] [39] |
First-pass metabolism site | Liver | [2] [3] |
Primary metabolizing enzymes | Cytochrome P450 enzymes | [4] |
Active metabolite formation | N-thiodiglycolyl-homocysteine (Met-1) | [3] [26] |
Elimination half-life (parent drug) | 1.46 hours | [39] |
Elimination half-life (metabolite) | 1.62 hours | [39] |
Time to maximum metabolite formation | 4.6 hours (in rats) | [39] |
The ester hydrolysis mechanism represents a fundamental component of erdosteine ethyl ester activation, involving nucleophilic acyl substitution processes that facilitate thiol group liberation [11] [15]. The hydrolysis reaction proceeds through a series of coordinated steps, beginning with nucleophilic attack on the carbonyl carbon of the ester bond [11]. This process results in the formation of a tetrahedral intermediate, followed by subsequent rearrangement and elimination steps.
Carboxylesterases, specifically human carboxylesterase 1 and carboxylesterase 2, serve as the primary enzymatic mediators of ester hydrolysis [12] [33]. These enzymes demonstrate differential tissue distribution, with carboxylesterase 1 predominantly expressed in hepatic tissues and carboxylesterase 2 found primarily in gastrointestinal tract tissues [33] [34]. The enzymatic hydrolysis exhibits approximately 20-fold higher activity in human liver microsomes compared to intestinal microsomes [12].
The thiol group liberation occurs through thiolactone ring opening, a process that generates free sulfhydryl groups essential for antioxidant activity [28] [29]. The liberation mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic water attack and subsequent proton transfer events [11] [15]. The departure of the thiol group creates the pharmacologically active moiety with enhanced radical scavenging capabilities.
Kinetic studies reveal that ester hydrolysis proceeds with first-order kinetics under physiological conditions [14]. The hydrolysis rate is influenced by structural factors including electronic effects of substituent groups and steric hindrance around the ester bond [16] [18]. Electron-withdrawing groups can accelerate hydrolysis under basic conditions, while electron-donating groups enhance acid-catalyzed hydrolysis mechanisms [16].
The efficiency of thiol group liberation directly correlates with the biological activity of the resulting metabolite [25] [27]. Metabolite 1 demonstrates significant antioxidant effects during respiratory burst of human polymorphonuclear neutrophils, attributed to the presence of free sulfhydryl groups [25]. The liberated thiol groups exhibit direct scavenging effects on reactive oxygen species, particularly targeting peroxynitrite anions generated from superoxide and nitric oxide reactions [27].
Aspect | Details | Clinical Relevance |
---|---|---|
Ester bond location | Ethyl ester group attachment | Enables prodrug formulation |
Hydrolysis mechanism | Nucleophilic acyl substitution | Allows controlled drug release |
Primary hydrolyzing enzymes | Carboxylesterases (CES1 and CES2) | Tissue-specific activation |
Thiol group liberation site | Thiolactone ring opening | Generation of active metabolite |
Liberation efficiency | Formation of free sulfhydryl (-SH) groups | Direct radical scavenging capability |
Time course for liberation | Rapid (within hours) | Sustained therapeutic effect |
Functional consequence | Enhanced antioxidant and mucolytic activity | Multi-factorial pharmacological profile |
The molecular architecture of erdosteine ethyl ester significantly influences metabolite formation efficiency through specific structural features that govern enzymatic recognition and metabolic processing [17] [18]. The compound exhibits a molecular formula of C₁₀H₁₅NO₄S₂ with a molecular weight of 277.36 grams per mole, distinguished from the parent erdosteine by the addition of an ethyl ester group .
The presence of two thioether groups constitutes a critical structural determinant for metabolic activation [3] [26]. These organosulfur functional groups serve as sites for enzymatic modification and subsequent release of active sulfhydryl moieties [26] [28]. The spatial arrangement of these groups influences the accessibility to metabolizing enzymes and the efficiency of bioactivation processes.
Lipophilicity represents a key physicochemical property affecting metabolic efficiency [19] [23]. The ethyl ester modification enhances lipophilicity compared to the parent compound, potentially improving membrane permeability and hepatic uptake [18] [19]. Enhanced lipophilicity facilitates interaction with liver enzymes, which are crucial for metabolic transformation [19] [23].
Steric and electronic characteristics significantly impact metabolic processing efficiency [19] [23]. Steric hindrance from bulky substituents can impede enzyme access to reactive sites, while electronic features alter the reactivity of the compound with metabolic enzymes [19] [23]. The ethyl ester group introduces both steric and electronic modifications that influence the overall metabolic profile.
Stereochemical considerations play an important role in metabolite formation efficiency [19]. The compound potentially exists as different enantiomers, with the S-enantiomer demonstrating superior free radical scavenging activity compared to the R-form in experimental models . This stereospecific difference emphasizes the importance of three-dimensional molecular structure in determining biological activity.
The molecular size and shape critically determine interactions with enzymes and transporters involved in metabolism [19] [23]. Larger molecular dimensions may face difficulty reaching enzyme active sites, potentially altering metabolic pathways and efficiency [19]. The ethyl ester modification increases molecular volume while maintaining favorable shape characteristics for enzymatic recognition.
Electronic properties of functional groups influence the susceptibility to enzymatic degradation [18] [19]. The ester group demonstrates enhanced susceptibility to hydrolysis by esterases compared to other functional groups [18]. The carboxylic acid group in the parent compound provides direct enzyme recognition sites, while the esterified form requires additional hydrolysis steps for activation [16] [18].
Structural Feature | Characteristic | Impact on Metabolism |
---|---|---|
Molecular formula (parent) | C₈H₁₁NO₄S₂ | Base structure for metabolism |
Molecular formula (ethyl ester) | C₁₀H₁₅NO₄S₂ | Enhanced lipophilicity |
Molecular weight (parent) | 249.30 g/mol | Standard molecular recognition |
Molecular weight (ethyl ester) | 277.36 g/mol | Altered pharmacokinetic properties |
Thioether groups | Two functional groups | Sites for metabolic activation |
Carboxylic acid group | Free carboxyl group (parent) | Direct enzyme recognition |
Ethyl ester modification | Esterified carboxyl group | Requires hydrolysis for activation |
Sulfur atom count | Two sulfur atoms | Critical for antioxidant activity |
Stereochemical considerations | Potential for enantiomeric differences | Differential metabolic pathways |
The comparative analysis reveals distinct differences between erdosteine and its ethyl ester derivative in terms of metabolic requirements and efficiency . The ethyl ester form requires an additional hydrolysis step compared to the parent compound, potentially extending the time to therapeutic effect while providing enhanced stability and bioavailability characteristics [16] [18].
Property | Erdosteine (Parent) | Erdosteine Ethyl Ester |
---|---|---|
Lipophilicity | Moderate | Enhanced |
Water solubility | Higher | Reduced |
Gastric stability | Stable | Enhanced |
Hepatic metabolism requirement | Yes (first-pass) | Yes (additional step) |
Direct thiol activity | No (blocked groups) | No (esterified) |
Bioavailability | Good | Potentially enhanced |
Onset of action | Rapid after metabolism | Delayed (double conversion) |
Duration of effect | Sustained | Extended |